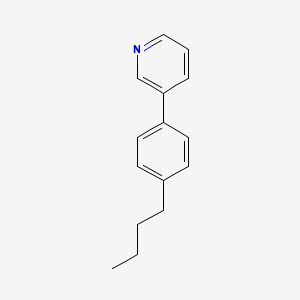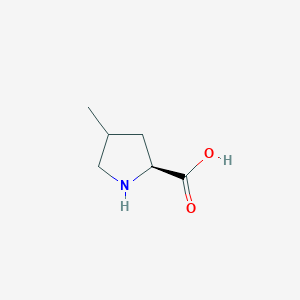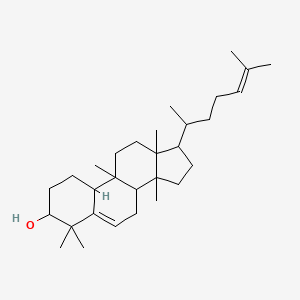![molecular formula C14H12N4O B14113871 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1184914-61-1](/img/structure/B14113871.png)
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its potential biological activities, including kinase inhibition and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation and cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can yield 5,6-dihydro derivatives.
Substitution: Substitution reactions, particularly at the amino and methylphenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds.
Biology: Acts as an inhibitor of various kinases, making it a valuable tool in studying signal transduction pathways.
Medicine: Potential therapeutic agent for treating cancers, arthritis, hepatitis C, and type II diabetes due to its kinase inhibition properties.
Industry: Utilized in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds
Mécanisme D'action
The mechanism of action of 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, a critical step in many signaling pathways. By inhibiting these kinases, the compound can disrupt cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with kinase inhibition properties.
4-Amino-6-chloropyrimidine-5-carbaldehyde: Used as an intermediate in the synthesis of various pyrido[2,3-d]pyrimidines.
Uniqueness
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its ability to selectively inhibit a broad range of kinases. This selectivity makes it a promising candidate for the development of targeted therapies for various diseases .
Propriétés
Numéro CAS |
1184914-61-1 |
|---|---|
Formule moléculaire |
C14H12N4O |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-amino-6-(2-methylphenyl)-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O/c1-8-4-2-3-5-10(8)11-6-9-7-16-14(15)18-12(9)17-13(11)19/h2-7H,1H3,(H3,15,16,17,18,19) |
Clé InChI |
FNELRGVUXMQZQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC3=CN=C(N=C3NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)

![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
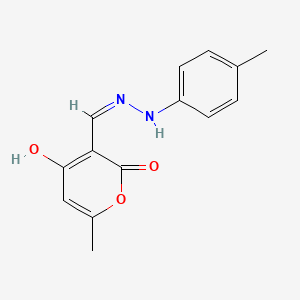
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
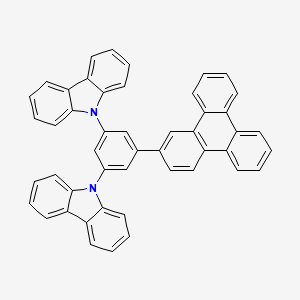
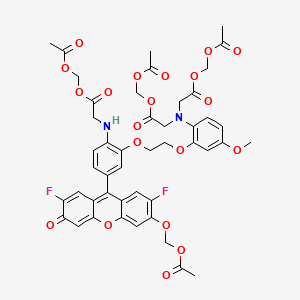
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
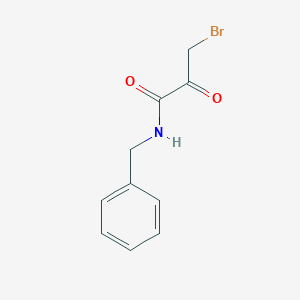
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
